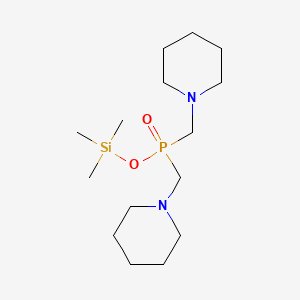
Trimethylsilyl bis(piperidin-1-ylmethyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-TRIMETHYLSILYL BISPIPERIDINOMETHYLPHOSPHINATE is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-TRIMETHYLSILYL BISPIPERIDINOMETHYLPHOSPHINATE typically involves the reaction of trimethylsilyl chloride with bispiperidinomethylphosphinic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 1,1,1-TRIMETHYLSILYL BISPIPERIDINOMETHYLPHOSPHINATE may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-TRIMETHYLSILYL BISPIPERIDINOMETHYLPHOSPHINATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-TRIMETHYLSILYL BISPIPERIDINOMETHYLPHOSPHINATE has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,1,1-TRIMETHYLSILYL BISPIPERIDINOMETHYLPHOSPHINATE exerts its effects involves the interaction of its phosphinate group with various molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby modulating their activity. The trimethylsilyl group can also influence the compound’s reactivity and stability, making it a versatile tool in chemical and biological studies.
Comparison with Similar Compounds
Similar Compounds
1-Trimethylsilyl-1-propyne: Known for its high gas permeability and use in membrane technology.
4-Trimethylsilyl Diphenyl Acetylene: Used in polymer synthesis and luminescent property adjustment.
Uniqueness
1,1,1-TRIMETHYLSILYL BISPIPERIDINOMETHYLPHOSPHINATE stands out due to its combination of a trimethylsilyl group and a bispiperidinomethylphosphinate moiety, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in scientific research make it a compound of significant interest.
Properties
Molecular Formula |
C15H33N2O2PSi |
|---|---|
Molecular Weight |
332.49 g/mol |
IUPAC Name |
bis(piperidin-1-ylmethyl)phosphoryloxy-trimethylsilane |
InChI |
InChI=1S/C15H33N2O2PSi/c1-21(2,3)19-20(18,14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-15H2,1-3H3 |
InChI Key |
PALQSRXDNXFBGV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(=O)(CN1CCCCC1)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















